3-Formylbenzamide

Organic Synthesis Medicinal Chemistry Regioselectivity

Select 3-Formylbenzamide (CAS 126534-87-0) for its unique meta-formyl substitution, which is critical for target engagement in antiviral research, including influenza neuraminidase (Ki=1.59 μM) and HRV-14 3C protease (Ki=104 μM) inhibition. Unlike the inactive 4-formyl isomer or parent benzamide, this specific regioisomer ensures reliable SAR data and synthetic success. Its dual aldehyde-amide functionality enables diverse derivatization, while the high melting point (108-110°C) simplifies purification. Procure with confidence—generic substitution risks assay failure and lost synthetic effort.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 126534-87-0
Cat. No. B138454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylbenzamide
CAS126534-87-0
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C=O
InChIInChI=1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11)
InChIKeyAYYCJLDODRZCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylbenzamide (CAS 126534-87-0) Procurement Baseline: Meta-Substituted Aromatic Aldehyde-Amine Scaffold


3-Formylbenzamide (CAS 126534-87-0) is a benzamide derivative featuring a meta-formyl substituent on the phenyl ring. It serves as a versatile building block in medicinal chemistry and chemical biology, primarily due to its dual reactive handles—an aromatic aldehyde and a primary amide [1]. The compound is commercially available in high purities (≥98%) and is utilized as an intermediate in the synthesis of bioactive molecules, as well as a ligand in enzyme inhibition studies .

Why 3-Formylbenzamide Cannot Be Casually Substituted by Other Benzamide Analogs


Substitution of 3-Formylbenzamide with regioisomers (e.g., 2- or 4-formylbenzamide) or other benzamide derivatives can fundamentally alter reactivity, target engagement, and physicochemical properties. The meta-position of the formyl group dictates both the electronic distribution on the aromatic ring and the spatial orientation of the reactive aldehyde, which is critical for regioselective derivatization and for maintaining specific interactions with biological targets such as viral neuraminidase and HRV-14 3C protease [1]. Additionally, physicochemical parameters like melting point—crucial for formulation and purification—are significantly affected by substitution pattern [2]. Therefore, generic replacement without validation risks synthetic failure or loss of biological activity.

3-Formylbenzamide Evidence Guide: Quantifiable Differentiation vs. Analogs


Regioselectivity: Meta vs. Para Substitution Impacts Synthetic Utility

3-Formylbenzamide (meta-substituted) exhibits different reactivity profiles compared to its para-isomer, 4-formylbenzamide. This is due to the electronic and steric effects of the meta-position, which influences the outcome of electrophilic aromatic substitution and condensation reactions . While direct quantitative comparison of reaction yields is not available, the meta-isomer is specifically highlighted as a versatile intermediate in the synthesis of complex molecules, whereas the para-isomer is less frequently employed in regioselective transformations .

Organic Synthesis Medicinal Chemistry Regioselectivity

Melting Point Divergence: 3-Formylbenzamide (108-110°C) vs. 4-Formylbenzamide (75°C)

3-Formylbenzamide has a reported melting point of 108-110°C [1], which is substantially higher than that of its regioisomer 4-formylbenzamide, which melts at 75°C . This 33-35°C difference is significant for practical laboratory handling, purification by recrystallization, and formulation development. The higher melting point of the meta-isomer suggests a more ordered crystalline lattice, which can correlate with improved solid-state stability and shelf-life.

Physicochemical Properties Purification Formulation

Neuraminidase Inhibition: 3-Formylbenzamide (Ki = 1.59 μM) vs. Inactive Parent Benzamide

3-Formylbenzamide inhibits neuraminidase from influenza A virus (H1N1) with a Ki of 1.59 μM (1.59E+3 nM) [1]. In contrast, the unsubstituted parent compound, benzamide, shows no significant inhibition of neuraminidase at comparable concentrations [2]. This activity is specifically conferred by the 3-formyl substituent, which is critical for binding to the enzyme's active site and preventing viral release .

Antiviral Research Influenza Enzyme Inhibition

HRV-14 3C Protease Inhibition: 3-Formylbenzamide (Ki = 104 μM) vs. Inactive 4-Formylbenzamide

3-Formylbenzamide inhibits human rhinovirus (HRV-14) 3C protease with a Ki of 104 μM (1.04E+5 nM) [1]. While this is a moderate affinity, it is noteworthy that the regioisomer 4-formylbenzamide is completely inactive against this target, demonstrating that the meta-formyl group is essential for any inhibition . This is a clear example of how subtle structural changes can completely ablate biological activity.

Antiviral Research Human Rhinovirus Protease Inhibition

Purity and Storage: 3-Formylbenzamide Available at 98%+ with Defined Cold-Chain Requirements

Commercially, 3-Formylbenzamide is consistently offered with a minimum purity of 98%, with many vendors providing 98-99% material . It is typically stored at 2-8°C, requiring cold-chain handling . In contrast, many generic benzamide derivatives are available at lower purities (e.g., 95%) and without specific storage specifications, which can introduce variability in research outcomes and stability concerns.

Procurement Quality Control Storage

Optimal Application Scenarios for 3-Formylbenzamide (CAS 126534-87-0)


Antiviral Probe Development Targeting Influenza Neuraminidase

Given its specific inhibition of influenza neuraminidase (Ki = 1.59 μM) [1], 3-Formylbenzamide serves as a valuable starting point for developing novel antiviral agents. Its activity is dependent on the 3-formyl substitution, distinguishing it from inactive parent benzamide. This compound can be used in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.

Synthetic Intermediate for Complex Molecule Construction

The meta-formylbenzamide scaffold is a privileged intermediate for synthesizing biologically active compounds [2]. Its dual functionality enables diverse chemical transformations, including reductive amination, aldol condensations, and amide coupling. The high melting point (108-110°C) [3] facilitates purification via recrystallization, making it a practical choice for multi-step organic syntheses.

Tool Compound for Studying HRV-14 3C Protease

With a Ki of 104 μM against HRV-14 3C protease [4], 3-Formylbenzamide is a useful tool compound for studying this viral enzyme. Critically, the 4-formyl isomer is inactive, highlighting the necessity of the correct isomer for any HRV-14 research. This compound can be employed in enzymatic assays to validate target engagement and to serve as a control for more potent inhibitors.

Building Block for Material Science Functionalization

The presence of both an aldehyde and an amide group makes 3-Formylbenzamide suitable for surface modification and bioconjugation. The aldehyde can react with amine-functionalized surfaces or biomolecules to form stable Schiff base linkages [5]. Its defined physical properties and commercial availability in high purity support its use in controlled surface chemistry applications.

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